![molecular formula C18H24N4O2 B2410784 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide CAS No. 1181276-47-0](/img/structure/B2410784.png)
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide, also known as AMPBA, is an organic compound with a wide variety of applications in the fields of science, medicine, and engineering. It is an important chemical intermediate, used in the synthesis of other organic compounds and pharmaceuticals. AMPBA is a white crystalline powder that is soluble in water and a variety of organic solvents.
Scientific Research Applications
Antimitotic Agents
- Studies have highlighted the significance of derivatives of 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide in the context of antimitotic agents. These compounds, particularly their isomers, have been shown to be active in several biological systems, with variations in potency between different isomers (Temple & Rener, 1992).
Heterocyclic Synthesis
- The compound has been utilized in the synthesis of various heterocyclic structures. This includes the formation of dihydropyridines, butanamide derivatives, and other nitrogen heterocyclic compounds, demonstrating its versatility as a building block in chemical synthesis (Hafiz, Ramiz, & Sarhan, 2011).
Synthesis of Derivatives
- The compound has been employed in synthesizing various derivatives, including Schiff base ligands and their metal complexes. These derivatives have shown promising DNA binding properties, making them potential candidates for drug development (Kurt et al., 2020).
Anticancer Activity
- Novel derivatives of this compound have been synthesized and demonstrated antioxidant and anticancer activities. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines, highlighting the potential for developing new therapeutic agents (Tumosienė et al., 2020).
Corrosion Inhibition
- Derivatives of this compound have been studied for their potential as corrosion inhibitors. This application is crucial in industrial settings, where corrosion can lead to significant material degradation (Ansari, Quraishi, & Singh, 2015).
Structural Analysis
- The compound has been subject to structural analysis through methods like X-ray crystallography, providing detailed insights into its molecular configuration, which is vital for understanding its chemical reactivity and potential applications (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Mechanism of Action
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses to stimuli .
Pharmacokinetics
The compound’s structure suggests that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to induce various cellular responses, such as changes in gene expression, alterations in cellular metabolism, and modulation of cell signaling pathways .
properties
IUPAC Name |
4-amino-N-[6-[2-(4-methoxyphenyl)ethylamino]pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-24-16-7-4-14(5-8-16)10-12-20-17-9-6-15(13-21-17)22-18(23)3-2-11-19/h4-9,13H,2-3,10-12,19H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUVCMALGGDOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C(C=C2)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
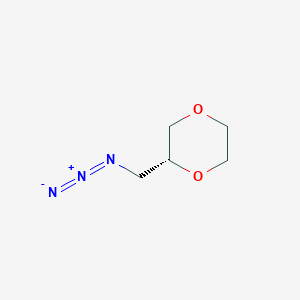
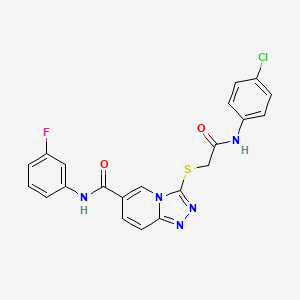
![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
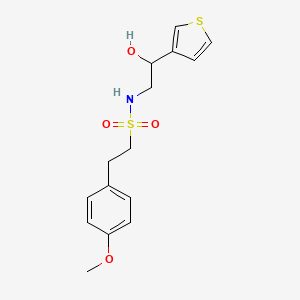
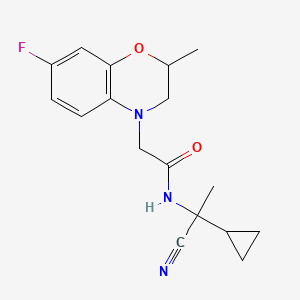
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
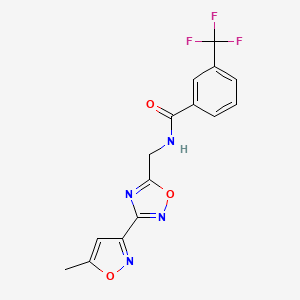
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
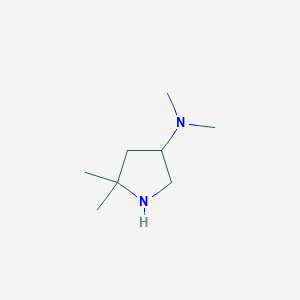
![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)